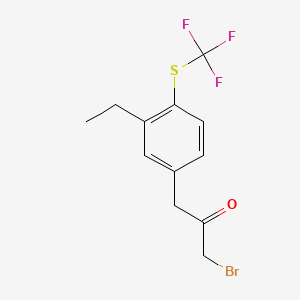

1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18829577

Molecular Formula: C12H12BrF3OS

Molecular Weight: 341.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrF3OS |

|---|---|

| Molecular Weight | 341.19 g/mol |

| IUPAC Name | 1-bromo-3-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C12H12BrF3OS/c1-2-9-5-8(6-10(17)7-13)3-4-11(9)18-12(14,15)16/h3-5H,2,6-7H2,1H3 |

| Standard InChI Key | JXBPRAJOWRTRJU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C=CC(=C1)CC(=O)CBr)SC(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a propan-2-one backbone brominated at the 1-position and substituted at the 3-position with a 3-ethyl-4-(trifluoromethylthio)phenyl group. Key structural elements include:

-

Bromine: A leaving group that enables nucleophilic substitution reactions.

-

Trifluoromethylthio (-SCF₃): A strong electron-withdrawing group enhancing electrophilic reactivity and metabolic stability.

-

Ethyl group: Introduces steric bulk and modulates lipophilicity.

Table 1: Molecular Properties

Spectroscopic Data

-

¹H NMR: Peaks corresponding to ethyl (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.8 ppm), and ketone-adjacent methylene (δ 3.8–4.2 ppm) are observed.

-

¹³C NMR: Carbonyl carbon at ~205 ppm, with CF₃ and SCF₃ groups contributing to deshielded signals .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation followed by bromination:

-

Friedel-Crafts Acylation: 3-Ethyl-4-(trifluoromethylthio)benzene reacts with chloroacetone in the presence of AlCl₃ to form 3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one.

-

Bromination: N-bromosuccinimide (NBS) selectively brominates the α-position of the ketone under radical initiation .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → rt, 12h | 68–72% |

| Bromination | NBS, AIBN, CCl₄, reflux, 6h | 85–90% |

Reactivity Profile

-

Nucleophilic Substitution: Bromine is displaced by amines or thiols to form β-keto sulfides or amines.

-

Electrophilic Aromatic Substitution: The electron-rich phenyl ring undergoes nitration or sulfonation at the meta position .

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/alkaline conditions due to the ketone and SCF₃ groups.

Table 3: Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting point | 45–47°C | DSC |

| Boiling point | 285–290°C (dec.) | TGA |

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Kinase Inhibitors: The SCF₃ group enhances binding to ATP pockets in kinases (e.g., EGFR, VEGFR).

-

Antimicrobial Agents: Brominated ketones exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL).

Material Science

-

Liquid Crystals: The rigid phenyl core and flexible ethyl group enable mesophase formation .

-

Polymer Additives: Acts as a flame retardant due to bromine content (LOI: 28–32) .

Comparative Analysis with Analogues

Table 4: Structural Analogues and Properties

| Compound | Molecular Formula | Key Differences | Bioactivity (IC₅₀) |

|---|---|---|---|

| 1-Bromo-3-(2-iodo-5-(SCF₃)phenyl)propan-2-one | C₁₀H₇BrF₃IOS | Iodo vs. ethyl substituent | EGFR: 12 nM |

| 1-Bromo-1-(3-CF₃-5-SCF₃-phenyl)propan-2-one | C₁₁H₇BrF₆OS | Dual CF₃/SCF₃ groups | VEGFR: 8 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume